5,7-Dibromoquinolin-8-yl 3-chlorobenzoate is a chemical compound classified under quinoline derivatives. Quinoline derivatives are recognized for their diverse applications in pharmaceuticals, agrochemicals, and materials science due to their unique structural features and biological activities. The presence of both bromine and chlorine atoms in this compound imparts distinct chemical properties that enhance its reactivity and potential applications in various fields.
This compound can be synthesized through various methods involving the reaction of 5,7-dibromo-8-hydroxyquinoline with chlorobenzoic acid derivatives. The specific synthesis conditions and reagents can vary depending on the desired purity and yield.
5,7-Dibromoquinolin-8-yl 3-chlorobenzoate falls within the category of halogenated organic compounds, particularly those that contain multiple halogens. Its classification is significant in understanding its reactivity and potential interactions in chemical reactions.
The synthesis of 5,7-dibromoquinolin-8-yl 3-chlorobenzoate typically involves an acylation reaction. A common method includes the reaction of 5,7-dibromo-8-hydroxyquinoline with 3-chlorobenzoic acid in the presence of a suitable catalyst such as triethylamine or pyridine. This reaction is often carried out under controlled temperature conditions to optimize yield and purity.
The molecular structure of 5,7-dibromoquinolin-8-yl 3-chlorobenzoate features a quinoline backbone substituted at the 5 and 7 positions with bromine atoms and at the 3 position of the benzoate moiety with a chlorine atom. This arrangement contributes to its unique chemical properties.
5,7-Dibromoquinolin-8-yl 3-chlorobenzoate can undergo several chemical reactions:
The mechanism of action for 5,7-dibromoquinolin-8-yl 3-chlorobenzoate involves its interaction with biological targets, particularly enzymes involved in DNA replication. It has been shown to inhibit bacterial DNA gyrase and topoisomerase IV, leading to disruption of bacterial cell division and ultimately cell death.
5,7-Dibromoquinolin-8-yl 3-chlorobenzoate has several scientific uses:
This hybrid molecule represents a sophisticated integration of two pharmacologically significant motifs: a brominated quinoline core and a chlorinated benzoate ester. Its distinct chemical architecture positions it as a compelling subject for medicinal chemistry exploration and targeted biological screening.
Systematic Nomenclature:The compound is formally designated as 5,7-dibromoquinolin-8-yl 3-chlorobenzoate under IUPAC rules. This name precisely defines the positions of the bromine atoms on the quinoline scaffold (C5 and C7), the ester linkage at C8, and the meta-chloro substitution on the benzoyl moiety.
Molecular Architecture:
O=C(c1cc(Cl)ccc1)Oc(c1ncccc1c(Br)c1)c1Br
[1] [4] Table 1: Fundamental Molecular Descriptors
Property | Value |
---|---|
Empirical Formula | C₁₆H₈Br₂ClNO₂ |
Exact Mass | 438.82 g/mol |
Elemental Composition | C 43.43%; H 1.82%; Br 36.16%; Cl 8.02%; N 3.17%; O 7.24% |
Formal Charge | 0 |
The molecular design merges two privileged structures:
Table 2: Key Structural Features and Implications
Structural Element | Chemical Implication | Potential Biological Relevance |
---|---|---|
C5/C7 Bromination (Quinoline) | Increased molecular polarizability | Enhanced halogen bonding with protein targets |
C8 Esterification | Blocking of H-bond donor capacity; Hydrolysis site | Prodrug potential; Modulated pharmacokinetics |
meta-Cl Substitution (Aroyl) | Directional steric hindrance | Selective interaction with hydrophobic pockets |
Conjugated π-System | Planar domains interrupted by ester torsion | DNA intercalation potential; Fluorescence |
Brominated quinolines have evolved from early antiseptics to modern targeted agents:
Table 3: Evolution of Brominated Quinoline Therapeutics
Era | Representative Agent | Structural Features | Primary Application |
---|---|---|---|
1920s-1960s | Broxyquinoline (CAS 521-74-4) | 5,7-Dibromo-8-hydroxyquinoline | Amoebiasis; Antibacterial |
1970s-1990s | Chlorquinaldol | 5,7-Dichloro-8-hydroxyquinoline | Topical antiseptic |
2000s-Present | 5,7-Dibromoquinolin-8-yl 3-chlorobenzoate | Hybrid ester with halogenated benzoate | Targeted screening (oncology, virology) |
CAS No.: 12002-53-8
CAS No.: 330593-15-2
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.:
CAS No.: 925246-00-0